molecular formula C25H34N2O8 B1678882 Niludipine CAS No. 22609-73-0

Niludipine

Cat. No.: B1678882
CAS No.: 22609-73-0
M. Wt: 490.5 g/mol
InChI Key: VZWXXKDFACOXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niludipine (CAS 22609-73-0; C₂₅H₃₄N₂O₈) is a dihydropyridine-class calcium channel blocker (CCB) primarily used for its antianginal and antihypertensive effects . It selectively inhibits L-type calcium channels, reducing vascular smooth muscle contraction and improving coronary blood flow . Clinical trials demonstrate its efficacy in reducing angina frequency (77.8% improvement in 27 patients) and lowering systolic/diastolic blood pressure by 20–30 mmHg in hypertensive patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niludipine is synthesized through a multi-step process involving the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine with 2-propoxyethanol. The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The solvents and reagents used are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Niludipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cardiovascular Applications

Hypertension Management
Niludipine is primarily prescribed for managing hypertension. By blocking calcium channels, it helps relax blood vessels, thereby lowering blood pressure. This mechanism is crucial for preventing complications associated with high blood pressure, such as stroke and heart attack .

Angina Pectoris
In addition to hypertension, this compound is also effective in treating angina pectoris. It reduces myocardial oxygen demand by dilating coronary arteries, improving blood flow to the heart muscle .

Neurodegenerative Disease Research

Alzheimer's Disease
Recent studies have explored this compound's potential in treating Alzheimer's disease. A Phase III clinical trial (NILVAD) investigated its effects on cognitive decline in patients with mild to moderate Alzheimer's. While the trial aimed to assess if this compound could slow cognitive decline by enhancing cerebral blood flow and reducing amyloid production, results indicated no significant benefit compared to placebo . However, the safety profile was acceptable, with no major adverse effects reported.

Mechanisms of Action
this compound's neuroprotective properties may stem from its ability to modulate calcium influx in neurons, which is critical in preventing excitotoxicity—a process that can lead to neuronal death. Additionally, its anti-inflammatory effects may contribute to its potential therapeutic role in neurodegenerative conditions .

Endocrine Function Studies

Research has also examined the impact of this compound on pancreatic endocrine function. A study involving canine models demonstrated that calcium antagonists like this compound influence insulin secretion and glucose metabolism, suggesting potential applications in managing diabetes or metabolic syndrome .

Pharmaceutical Development

This compound's role in pharmaceutical research extends to its use as a model compound for developing new calcium channel blockers. Its pharmacokinetic and pharmacodynamic profiles provide insights into optimizing drug formulations aimed at similar therapeutic targets .

Data Summary

Application AreaMechanism of ActionClinical Evidence/Notes
HypertensionCalcium channel blockade causing vasodilationWidely used; established efficacy
Angina PectorisReduces myocardial oxygen demandEffective in improving symptoms
Alzheimer’s DiseaseEnhances cerebral blood flow; reduces amyloid productionPhase III trial showed no significant cognitive benefit
Endocrine FunctionModulates insulin secretionInfluences glucose metabolism in experimental studies

Mechanism of Action

Niludipine exerts its effects by blocking the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the heart and blood vessels. This inhibition leads to vasodilation, reduced myocardial oxygen demand, and decreased blood pressure. The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel .

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Profiles

Antiarrhythmic Effects

  • Niludipine vs. Nifedipine/Nisoldipine :
    In a rat model of acute coronary occlusion, all three drugs (this compound, nifedipine, nisoldipine) reduced ventricular fibrillation duration by 74–92%. However, only this compound significantly decreased premature ventricular contractions (PVCs) from 575 ± 179 to 14 ± 7 (p < 0.05) during the 20–30 minute post-occlusion period .
    Table 1 : Antiarrhythmic Efficacy in Rats

    Compound PVC Reduction (20–30 min) Mortality Rate
    Control 709 ± 175 40%
    This compound 14 ± 7 0%
    Nifedipine 58 ± 3 0%
    Nisoldipine 70 ± 42 0%

Coronary Vasodilation

  • This compound vs. Nifedipine :
    In anesthetized dogs, this compound (25 µg/kg) increased coronary blood flow by 200% with a 60-minute duration, outperforming nifedipine (142% increase, 30-minute duration) . This prolonged vasodilation correlates with this compound’s higher lipophilicity and tissue retention.

Antihypertensive Effects

  • This compound vs. Propranolol: In renal-hypertensive dogs, this compound (3 mg/kg) reduced blood pressure by 38 mmHg while increasing heart rate. Propranolol co-administration mitigated tachycardia without affecting antihypertensive efficacy, suggesting synergistic use .

Structural and Clinical Differentiation

Key Structural Differences

  • Substituent Groups : The bis(2-propoxyethyl) ester groups in this compound contribute to its extended half-life compared to nifedipine’s methyl ester .

Clinical Efficacy in Angina

  • This compound vs. Nimodipine: While nimodipine is neuroprotective in subarachnoid hemorrhage (Cochrane review), this compound excels in angina management, reducing nitrate consumption by 74% and normalizing ischemic ECG changes in 25% of patients .

Cardiac Output and Peripheral Resistance

This compound (60 mg) increases cardiac output from 5.13 to 7.56 L/min and reduces total peripheral resistance by 39% (22.3 to 13.6 mmHg/L/min) . In contrast, verapamil (a non-dihydropyridine CCB) may cause bradycardia, a side effect absent in this compound trials .

Adverse Effects

This compound exhibits minimal side effects, with only one reported case of transient nausea in a 27-patient angina trial .

Biological Activity

Niludipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity encompasses various mechanisms, effects on vascular smooth muscle, and potential therapeutic applications. This article reviews the existing literature on this compound, highlighting its pharmacological properties, case studies, and relevant research findings.

This compound exerts its effects by selectively blocking L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation : Reducing arterial resistance and lowering blood pressure.
  • Decreased myocardial oxygen demand : Beneficial in conditions such as angina pectoris.
  • Improved coronary blood flow : Enhancing oxygen delivery to cardiac tissues.

Pharmacological Properties

The pharmacokinetic profile of this compound includes rapid absorption and metabolism, which contributes to its efficacy. Key pharmacological properties are summarized in the table below:

PropertyDescription
Bioavailability Approximately 40%
Peak Plasma Concentration 1-3 hours post-administration
Half-Life 2-4 hours
Metabolism Hepatic (CYP3A4 pathway)
Excretion Primarily via urine

Biological Activity and Effects

Research indicates that this compound has several biological activities beyond mere calcium channel blockade. Studies have shown:

  • Cardiovascular Effects : this compound effectively reduces systolic and diastolic blood pressure in hypertensive patients. A study involving 120 patients demonstrated a significant reduction in blood pressure after 8 weeks of treatment (p < 0.01) .
  • Neuroprotective Effects : Recent studies suggest potential neuroprotective properties, particularly in ischemic conditions. In animal models, this compound administration resulted in reduced neuronal damage following cerebral ischemia .
  • Antioxidant Activity : this compound has been shown to exhibit antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases .

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Hypertension Management : In a randomized controlled trial involving 200 patients with essential hypertension, those treated with this compound showed a greater reduction in blood pressure compared to placebo (mean difference: -15 mmHg systolic) .
  • Heart Failure : A retrospective analysis of heart failure patients indicated that those on this compound had improved functional capacity and quality of life scores compared to those not receiving calcium channel blockers .

Adverse Effects and Interactions

While generally well-tolerated, this compound can cause side effects such as headache, flushing, and peripheral edema. Notably, interactions with other medications can enhance or diminish its efficacy:

  • Increased Neuromuscular Blocking Activity : Co-administration with Atracurium besylate may lead to increased neuromuscular blockade .
  • Drug Interactions : Caution is advised when combining this compound with other antihypertensives or medications metabolized by CYP3A4 due to potential for altered drug levels .

Q & A

Q. Basic: How to design preclinical experiments to evaluate Niludipine’s antiarrhythmic efficacy in ischemic models?

Methodological Answer:

  • Model Selection : Use coronary artery ligation in rodents (e.g., rats) to simulate acute myocardial ischemia, as validated in studies showing this compound’s suppression of ventricular fibrillation (VF) .
  • Dosage Protocol : Administer this compound orally 1–1.25 hours pre-occlusion, referencing prior efficacy in reducing VF incidence by 74–92% .
  • Control Groups : Include sham-operated controls and untreated ischemic cohorts to isolate drug effects. Monitor hemodynamic parameters (e.g., heart rate, blood pressure) to assess peripheral vs. cardiac actions .

Q. Basic: What in vitro methodologies are optimal for assessing this compound’s calcium channel blockade specificity?

Methodological Answer:

  • Patch-Clamp Electrophysiology : Quantify L-type calcium current inhibition in isolated cardiomyocytes.
  • Radioligand Binding Assays : Compare this compound’s affinity to other dihydropyridines (e.g., nifedipine) using cardiac membrane preparations.
  • Validation : Cross-reference results with functional outcomes (e.g., arrhythmia suppression in in vivo models) to confirm mechanistic relevance .

Q. Advanced: How to resolve contradictions between this compound’s heart rate elevation and its antiarrhythmic benefits in acute ischemia models?

Methodological Answer:

  • Mechanistic Studies : Investigate autonomic modulation (e.g., sympathetic/parasympathetic tone) via pharmacological blockade (e.g., propranolol, atropine).
  • Dose-Response Analysis : Test subtherapeutic to supratherapeutic doses to identify thresholds for proarrhythmic vs. protective effects.
  • Telemetric Monitoring : Use implantable devices to capture real-time electrophysiological changes during ischemia .

Q. Advanced: What statistical approaches are recommended for analyzing time-to-event data in this compound’s arrhythmia suppression studies?

Methodological Answer:

  • Kaplan-Meier Analysis : Plot survival curves for time-to-first VF episode across treatment groups.
  • Cox Proportional Hazards Models : Adjust for covariates (e.g., infarct size, heart rate variability).
  • Power Calculations : Ensure sample sizes account for expected effect sizes (e.g., 80% reduction in VF incidence) .

Advanced: How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating clinical research questions on this compound’s cardioprotective potential?

Methodological Answer:

  • Feasibility : Prioritize Phase IIa trials with electrophysiological endpoints (e.g., ventricular ectopy reduction) over mortality endpoints.
  • Novelty : Focus on this compound’s unique dual hemodynamic and antiarrhythmic profile compared to other calcium channel blockers.
  • Ethical Compliance : Adhere to NIH guidelines for preclinical reporting and human trial protocols .

Q. Advanced: What experimental strategies differentiate this compound’s direct myocardial effects from peripheral hemodynamic actions?

Methodological Answer:

  • Isolated Heart Models : Use Langendorff preparations to eliminate systemic hemodynamic confounders.
  • Pressure-Volume Loop Analysis : Quantify cardiac output and contractility changes in vivo.
  • Comparative Pharmacology : Co-administer vasodilators (e.g., hydralazine) to isolate myocardial-specific effects .

Q. Basic: What pharmacokinetic parameters should be prioritized in this compound’s preclinical development?

Methodological Answer:

  • Bioavailability : Assess oral vs. intravenous administration using HPLC-MS plasma concentration profiling.
  • Half-Life Determination : Conduct repeated dosing studies to guide therapeutic intervals.
  • Protein Binding : Use equilibrium dialysis to estimate free drug fraction relevant to cardiac tissue penetration .

Q. Advanced: How to conduct systematic reviews of this compound’s efficacy across conflicting preclinical studies?

Methodological Answer:

  • PRISMA Framework : Implement structured literature searches across PubMed, EMBASE, and preclinical registries.
  • Sensitivity Analysis : Stratify results by model variables (e.g., species, ischemia duration, dosage).
  • Risk of Bias Assessment : Use SYRCLE’s tool to evaluate preclinical study quality .

Q. Basic: What are key considerations for dose selection in this compound’s antiarrhythmic studies?

Methodological Answer:

  • Therapeutic Index : Define the range between effective antiarrhythmic doses and those causing adverse hemodynamic effects (e.g., tachycardia).
  • Species-Specific Metabolism : Adjust doses for metabolic differences (e.g., rat vs. human CYP450 activity).
  • Temporal Alignment : Align dosing with ischemia induction timing to maximize bioavailability during critical phases .

Q. Advanced: How to design translational studies bridging this compound’s preclinical data to human coronary syndrome populations?

Methodological Answer:

  • Endpoint Selection : Use surrogate markers (e.g., ST-segment resolution, arrhythmia burden) in early-phase trials.
  • Population Stratification : Enrich cohorts with high-risk features (e.g., non-ST-elevation myocardial infarction).
  • Regulatory Alignment : Follow EMA/FDA guidelines for antiarrhythmic drug development, emphasizing ECG monitoring and dose-escalation safety .

Properties

IUPAC Name

bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWXXKDFACOXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945267
Record name Niludipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22609-73-0
Record name Niludipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22609-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niludipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022609730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niludipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niludipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niludipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILUDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9844OS3B0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niludipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niludipine
Reactant of Route 3
Reactant of Route 3
Niludipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Niludipine
Reactant of Route 5
Reactant of Route 5
Niludipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Niludipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.